- Utility of Von Pechman synthesis of coumarin reaction for development of spectrofluorimetric method for quantitation of salmeterol xinafoate in pharmaceutical preparations and human plasmaLuminescence, 2018, 33(5), 913-918,
Cas no 86-48-6 (1-hydroxynaphthalene-2-carboxylic acid)

86-48-6 structure
상품 이름:1-hydroxynaphthalene-2-carboxylic acid
1-hydroxynaphthalene-2-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 1-Hydroxy-2-naphthoic acid
- 1-Naphthol-2-carboxylic acid
- 2-Naphthalenecarboxylic acid, 1-hydroxy-
- 1-hydroxynaphthalene-2-carboxylic acid
- 2-Hydroxy-1-naphthoic acid
- 1-Hydroxy-2-naphthalenecarboxylic Acid
- 2-Carboxy-1-naphthol
- 2-Naphthoic acid, 1-hydroxy-
- alpha-Hydroxynaphthoic acid
- U8LZ3R07L8
- SJJCQDRGABAVBB-UHFFFAOYSA-N
- 1-HYDROXY-NAPHTHALENE-2-CARBOXYLIC ACID
- Xinafoic acid
- CARBOXYNAPHTHOL
- LDHA Inhibitor, 5
- a-Hydroxynaph
- bmse000689
- 7-Naphthol-2-carboxaldehyde
- hydroxynaphthalene-2-carboxylic acid
- AKOS001080081
- EN300-16632
- 1-Hydroxy-2-naphthoic acid, >=97.0%
- AC-13237
- 86-48-6
- NSC-3717
- CHEBI:36108
- EINECS 201-674-0
- 1-oxidanylnaphthalene-2-carboxylic acid
- CHEMBL229299
- 1-Hydroxy-2-naphthoate
- DTXSID5058937
- FT-0607923
- C03203
- SCHEMBL25244
- SY007524
- CS-W016819
- A841684
- InChI=1/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14
- NSC 3717
- AI3-28524
- s6364
- BDBM50219487
- UNII-U8LZ3R07L8
- BBL027444
- HMS1719F05
- 1-Hydroxy-2-naphthoicacid
- D70638
- 1-Hydroxynaphthalenecarboxylic acid-(2)
- H0796
- STL373496
- Q27104334
- 1HN
- BP-12641
- HY-W016103
- .alpha.-Hydroxynaphthoic acid
- Z56347239
- 1-hydroxy-2-naphthalene carboxylic acid
- 1-hydroxynaphthalene-2-carboxylate
- F2191-0001
- NSC3717
- FS-3779
- Oprea1_291089
- 1 -hydroxy-2-naphthoic acid
- H0279
- W-104066
- 1-hydroxy-2-naphthoesyre
- 1-HYDROXY-2-NAPHTHOIC ACID [MI]
- MFCD00003960
- 1-Hydroxy-2-naphthalenecarboxylic acid (ACI)
- 2-Naphthoic acid, 1-hydroxy- (8CI)
- 1-Hydroxy 2-naphthalic acid
- H 0279
- α-Hydroxy-β-naphthoic acid
- NS00022846
- 1-hydroxy-2-Naphthoic acid,98%
- DB-056929
-
- MDL: MFCD00003960
- 인치: 1S/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14)
- InChIKey: SJJCQDRGABAVBB-UHFFFAOYSA-N
- 미소: O=C(C1C(O)=C2C(C=CC=C2)=CC=1)O
- BRN: 974438
계산된 속성
- 정밀분자량: 188.04700
- 동위원소 질량: 188.047
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 3
- 중원자 수량: 14
- 회전 가능한 화학 키 수량: 1
- 복잡도: 227
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 57.5
- 표면전하: 0
- 상호 변형 이기종 수량: 3
- 소수점 매개변수 계산 참조값(XlogP): 2.6
실험적 성질
- 색과 성상: 흰색에서 빨간색 결정
- 밀도: 1.2100 (rough estimate)
- 융해점: 195°C(lit.)
- 비등점: 283.17°C (rough estimate)
- 플래시 포인트: 화씨 온도: 302°f
섭씨: 150 ° c - 굴절률: 1.6310 (estimate)
- 용해도: alcohol: freely soluble
- 수용성: 뜨거운 물에 녹을 수 있다
- PSA: 57.53000
- LogP: 2.24360
- 머크: 4834
- 증기압: 0.0±0.9 mmHg at 25°C
- 용해성: 에탄올, 에틸에테르, 벤젠, 트리클로로메탄과 알칼리성 용액에 녹고 뜨거운 물에 약간 녹으며 찬물에 거의 녹지 않는다.
1-hydroxynaphthalene-2-carboxylic acid 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H315,H319,H335
- 경고성 성명: P261,P305+P351+P338
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: 36/37/38
- 보안 지침: S26-S36-S37/39
-
위험물 표지:
- 저장 조건:Store at room temperature
- 위험 용어:R36/37/38
- TSCA:Yes
1-hydroxynaphthalene-2-carboxylic acid 세관 데이터
- 세관 번호:29182910
- 세관 데이터:
?? ?? ??:
2918290000개요:
2918290000 기타 페놀기는 함유하고 있지만 기타 산소기는 함유하지 않은 카르복실산과 산무수 \ 아세틸할로겐 \ 과산화물과 과산화물 및 그 파생물.?? ??:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.?? ???:9.0%。??? ??:6.5%.????:30.0%
?? ??:
?? ??, ?? ??, 사용
?? ??:
A.입국화물통관표
B.출국화물통관서류검사 검역 범주:
R, 수입 식품 위생 감독 검사
S. 수출 식품 위생 감독 검사요약:
HS: 2918290000 기타 페놀기능이 있지만 기타 산소기능이 없는 카르복실산 및 그 산무수화물, 할로겐화물, 과산화물, 과산화물 및 그 파생물세금환급률: 9.0% 감독관리조건: AB(공장진입화물검사증서, 출고화물검사증명서) 부가가치세: 17.0%??? ??:6.5% General tariff:30.0%
1-hydroxynaphthalene-2-carboxylic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
abcr | AB117294-100 g |
1-Hydroxy-2-naphthoic acid, 98%; . |
86-48-6 | 98% | 100g |
€83.40 | 2023-05-10 | |
ChemScence | CS-W016819-1000g |
1-Hydroxy-2-naphthoic acid |
86-48-6 | 99.70% | 1000g |
$82.0 | 2021-09-02 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003936-500g |
1-hydroxynaphthalene-2-carboxylic acid |
86-48-6 | 98% | 500g |
¥675 | 2024-05-21 | |
Key Organics Ltd | FS-3779-1MG |
1-Hydroxy-2-naphthoic acid |
86-48-6 | >95% | 1mg |
£37.00 | 2025-02-09 | |
eNovation Chemicals LLC | D277827-100g |
1-Hydroxy-2-naphthoic acid |
86-48-6 | 97% | 100g |
$200 | 2023-09-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H62570-500g |
1-Hydroxy-2-naphthoic acid |
86-48-6 | 98% | 500g |
¥147.0 | 2023-09-07 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S30131-25g |
1-Hydroxy-2-naphthoic acid |
86-48-6 | BR,98% | 25g |
¥28.00 | 2021-09-02 | |
Life Chemicals | F2191-0001-5g |
1-hydroxynaphthalene-2-carboxylic acid |
86-48-6 | 95% | 5g |
$60.0 | 2023-09-06 | |
TRC | H950850-25g |
1-Hydroxy-2-naphthoic Acid |
86-48-6 | 25g |
$92.00 | 2023-05-18 | ||
TRC | H950850-50g |
1-Hydroxy-2-naphthoic Acid |
86-48-6 | 50g |
$ 115.00 | 2023-09-07 |
1-hydroxynaphthalene-2-carboxylic acid 합성 방법
합성회로 1
반응 조건
참조
합성회로 2
반응 조건
1.1 Solvents: Methanol ; 1 h, 30 °C; 30 °C → 22 °C; 2 h, 18 - 22 °C
참조
- Improved process for the preparation of salmeterol xinafoate, India, , ,
합성회로 3
반응 조건
참조
- An improved process for the preparation of salmeterol xinafoate, India, , ,
합성회로 4
반응 조건
1.1 Solvents: Isopropanol ; rt → 70 °C; 8 h, 70 °C
참조
- Synthesis route of salmeterol xinafoateHuadong Shifan Daxue Xuebao, 2003, (3), 102-104,
합성회로 5
반응 조건
참조
- Phenethanolamine derivatives useful in the treatment of respiratory problems, Federal Republic of Germany, , ,
합성회로 6
반응 조건
1.1 Solvents: Acetone ; 3 - 4 h, 25 - 35 °C
참조
- Preparation of salmeterol and salts thereof, India, , ,
합성회로 7
합성회로 8
반응 조건
참조
- Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurityPharma Chemica, 2016, 8(8), 28-35,
합성회로 9
합성회로 10
반응 조건
1.1 4 h, 1.2 - 1.4 atm, rt → 160 °C; 1 h, 160 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Carboxylation of naphthols with sodium ethyl carbonate
Neftekhimiya,
2005,
45(5),
364-366
,
합성회로 11
반응 조건
1.1 Reagents: 2,2,2-Trifluoroethanol , Silver acetate Catalysts: Palladium diacetate , BOC-L-leucine Solvents: 1,2-Dichloroethane ; 5 min, 95 °C; 18 h, 95 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
참조
General Method for the Synthesis of Salicylic Acids from Phenols through Palladium-Catalyzed Silanol-Directed C-H Carboxylation
Angewandte Chemie,
2015,
54(7),
2255-2259
,
합성회로 12
반응 조건
1.1 Solvents: Carbon disulfide
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
참조
Metal template ortho-acylation of phenols. Direct synthesis of salicylic acid chlorides and derivatives
Synthesis,
1988,
(10),
763-6
,
합성회로 13
반응 조건
1.1 -
2.1 Reagents: Oxygen ; 1 h, rt → 60 °C; 4 h, 1.2 - 1.4 atm, 60 °C → 160 °C; 1 h, 160 °C; 160 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
2.1 Reagents: Oxygen ; 1 h, rt → 60 °C; 4 h, 1.2 - 1.4 atm, 60 °C → 160 °C; 1 h, 160 °C; 160 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
참조
Carboxylation of hydroxyarenes with metal alkyl carbonates
Green Processing and Synthesis,
2015,
4(2),
91-96
,
합성회로 14
반응 조건
1.1 Reagents: Magnesium , Iodine , Dibromoethane , 2-(1-Bromo-2-naphthalenyl)-4,5-dihydro-4,4-dimethyloxazole Solvents: Diethyl ether ; 5 h, reflux
1.2 Solvents: Tetrahydrofuran ; 13 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
1.2 Solvents: Tetrahydrofuran ; 13 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
참조
Synthesis of chiral binaphthyl derivatives
1981,
,
,
,
합성회로 15
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 4 h, rt; rt → 60 °C; 24 h, 60 °C
1.2 18 h, 56 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized
1.4 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Magnesium , Dibromoethane Solvents: Diethyl ether , Benzene ; overnight, reflux
2.2 Solvents: Benzene ; 45 min, reflux; reflux → rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
1.2 18 h, 56 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized
1.4 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Magnesium , Dibromoethane Solvents: Diethyl ether , Benzene ; overnight, reflux
2.2 Solvents: Benzene ; 45 min, reflux; reflux → rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
참조
Synthesis of chiral binaphthyl derivatives
1981,
,
,
,
합성회로 16
반응 조건
1.1 Reagents: Ethyl bromide , Magnesium Solvents: Diethyl ether
1.2 Solvents: Carbon disulfide
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Carbon disulfide
1.3 Reagents: Ammonium chloride Solvents: Water
참조
Metal template ortho-acylation of phenols. Direct synthesis of salicylic acid chlorides and derivatives
Synthesis,
1988,
(10),
763-6
,
합성회로 17
합성회로 18
반응 조건
1.1 Reagents: Magnesium , Dibromoethane Solvents: Diethyl ether , Benzene ; heated; overnight, reflux
1.2 Solvents: Benzene ; 1 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
1.2 Solvents: Benzene ; 1 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
참조
Synthesis of chiral binaphthyl derivatives
1981,
,
,
,
합성회로 19
합성회로 20
반응 조건
1.1 Reagents: Oxygen ; 1 h, rt → 60 °C; 4 h, 1.2 - 1.4 atm, 60 °C → 160 °C; 1 h, 160 °C; 160 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
참조
Carboxylation of hydroxyarenes with metal alkyl carbonates
Green Processing and Synthesis,
2015,
4(2),
91-96
,
합성회로 21
반응 조건
1.1 Reagents: Triethylamine , Iron perchlorate hexahydrate Solvents: Methanol ; rt; 4 h, rt
참조
Mimicking the Aromatic-Ring-Cleavage Activity of Gentisate-1,2-Dioxygenase by a Nonheme Iron Complex
Angewandte Chemie,
2016,
55(44),
13838-13842
,
합성회로 22
반응 조건
1.1 Reagents: Triethylaluminum Solvents: Diethyl ether , Hexane
2.1 Solvents: Carbon disulfide
2.2 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Carbon disulfide
2.2 Reagents: Ammonium chloride Solvents: Water
참조
Metal template ortho-acylation of phenols. Direct synthesis of salicylic acid chlorides and derivatives
Synthesis,
1988,
(10),
763-6
,
합성회로 23
반응 조건
1.1 Solvents: Methyl ethyl ketone ; rt
참조
- Process for the preparation of salmeterol xinafoate from 2-(bromoethyl)benzene, China, , ,
합성회로 24
반응 조건
1.1 Solvents: Acetone ; 40 min, 30 °C
참조
- Preparation method of salmeterol xinafoate, China, , ,
합성회로 25
반응 조건
1.1 Solvents: Methanol ; 25 - 30 °C; 3 h, 0 °C
참조
- A method for preparing salmeterol hydroxynaphthoate, China, , ,
합성회로 26
반응 조건
참조
- Medicaments containing betamimetic drugs and a novel anticholinesterase drug for treating respiratory tract diseases, World Intellectual Property Organization, , ,
합성회로 27
반응 조건
1.1 Solvents: Acetone ; 30 min, 45 °C; 45 °C → 25 °C; 1 h, 25 °C
1.2 Solvents: tert-Butyl methyl ether ; 25 °C → 10 °C; 2 h, 10 °C
1.2 Solvents: tert-Butyl methyl ether ; 25 °C → 10 °C; 2 h, 10 °C
참조
- Process for preparation of salmeterol, World Intellectual Property Organization, , ,
합성회로 28
반응 조건
1.1 Reagents: Acetic acid Solvents: Water ; 3 h, 70 °C
1.2 Solvents: Ethyl acetate ; 16 h, rt
1.2 Solvents: Ethyl acetate ; 16 h, rt
참조
- Preparation of deuterium substituted ethanolamines as adrenergic modulators for disease treatment, United States, , ,
합성회로 29
반응 조건
1.1 Solvents: Methanol , Ethyl acetate
참조
- Preparation of salmeterol xinafolateResearch Disclosure, 2006, 506,,
합성회로 30
반응 조건
1.1 Solvents: Ethanol ; rt
참조
- A new route for synthesis of salmeterol xinafoateXinan Shifan Daxue Xuebao, 2009, 34(4), 85-88,
합성회로 31
반응 조건
참조
- Process for the preparation of crystalline salmeterol and its xinafoate salt, World Intellectual Property Organization, , ,
합성회로 32
반응 조건
참조
- Process for preparation of salmeterol xinafoate, World Intellectual Property Organization, , ,
합성회로 33
반응 조건
1.1 Reagents: Magnesium , Dibromoethane Solvents: Diethyl ether , Benzene ; overnight, reflux
1.2 Solvents: Benzene ; 45 min, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
1.2 Solvents: Benzene ; 45 min, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
참조
Synthesis of chiral binaphthyl derivatives
1981,
,
,
,
합성회로 34
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
참조
Synthesis of chiral binaphthyl derivatives
1981,
,
,
,
합성회로 35
반응 조건
1.1 Solvents: Nitrobenzene
참조
The carboxylation of naphthols by Kolbe-Schmitt reaction in the homogeneous solution
Nippon Kagaku Kaishi,
1989,
(7),
1164-5
,
합성회로 36
합성회로 37
합성회로 38
반응 조건
1.1 4 h, 1 atm → 1.1 atm, rt → 160 °C; 1 h, 1.1 - 1.2 atm, 160 °C; 160 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
참조
Carboxylation of hydroxy arenes by alkaline metal salts of ethylcarbonic acid
Khimicheskaya Tekhnologiya (Moscow,
2011,
12(10),
598-603
,
합성회로 39
반응 조건
1.1 Reagents: Imidazole Solvents: Dimethylformamide ; 0 °C; 30 min, rt
1.2 Solvents: Dimethylformamide ; 0 °C; overnight, rt
2.1 Reagents: 2,2,2-Trifluoroethanol , Silver acetate Catalysts: Palladium diacetate , BOC-L-leucine Solvents: 1,2-Dichloroethane ; 5 min, 95 °C; 18 h, 95 °C
2.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
1.2 Solvents: Dimethylformamide ; 0 °C; overnight, rt
2.1 Reagents: 2,2,2-Trifluoroethanol , Silver acetate Catalysts: Palladium diacetate , BOC-L-leucine Solvents: 1,2-Dichloroethane ; 5 min, 95 °C; 18 h, 95 °C
2.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
참조
General Method for the Synthesis of Salicylic Acids from Phenols through Palladium-Catalyzed Silanol-Directed C-H Carboxylation
Angewandte Chemie,
2015,
54(7),
2255-2259
,
합성회로 40
합성회로 42
1-hydroxynaphthalene-2-carboxylic acid Raw materials
- 4H-1,3-Benzodioxin-6-methanol, 2,2-dimethyl-alpha-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-
- 2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-naphthalenol
- 1-hydroxynaphthalene-2-carbohydrazide
- 2-(2-(1-bromonaphthyl))-4,4-dimethyl-Δ2-oxazoline
- naphthalen-1-ol
- 1,3-Benzenedimethanol,4-hydroxy-a1-6-(4-phenylbutoxy)hexyl(phenylmethyl)aminomethyl-
- (-)-2-[2-(1-(1R,3R,4S)-menthoxynaphthyl)]-4,4-dimethyl-Δ2-oxazoline
- Salmeterol
- Magnesium Methyl Carbonate Solution (2.0 M in DMF)
- 1-Hydroxy-2-naphthaldehyde
- (S)-(2R,4S,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol
- Carbonic acid, monoethyl ester, sodium salt
- Borate(1-), tris(3,5-diphenyl-1H-pyrazolato-κN1)hydro-, potassium (1:1), (T-4)-
- (-)-2-(2-(1-(3R,4S,8R,9S)-quinidinoxynaphthyl))-4,4-dimethyl-Δ2-oxazoline
- Silane, dibromobis(1,1-dimethylethyl)-
- 1-Naphthalenol,potassium salt (1:1)
- Oxazole, 4,5-dihydro-2-(1-methoxy-2-naphthalenyl)-4,4-dimethyl-
- Silanol, 1,1-bis(1,1-dimethylethyl)-1-(1-naphthalenyloxy)-
- 1-Bromo-2-methoxy-naphthalene
- 1-hydroxynaphthalene-2-carboxylic acid
- Potassium bicarbonate
1-hydroxynaphthalene-2-carboxylic acid Preparation Products
1-hydroxynaphthalene-2-carboxylic acid 관련 문헌
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Nora S. Abdel-Kader,Samir A. Abdel-Latif,Aida L. El-Ansary,Amira G. Sayed New J. Chem. 2019 43 17466
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Pengju Ren,Zijian Tan,Yingying Zhou,Hongzhi Tang,Ping Xu,Haifeng Liu,Leilei Zhu Green Chem. 2022 24 4766
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Rubina Rahaman,Sandip Munshi,Sridhar Banerjee,Biswarup Chakraborty,Sarmistha Bhunia,Tapan Kanti Paine Dalton Trans. 2019 48 16993
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Xiaofeng Lin,Yiping Chen,Shunxing Li Anal. Methods 2013 5 6480
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Magdalena Kaliszczak,Pierrick Durand,Emmanuel Wenger,Manuel Dossot,Franca Jones,Damien W. M. Arrigan,Grégoire Herzog CrystEngComm 2022 24 48
86-48-6 (1-hydroxynaphthalene-2-carboxylic acid) 관련 제품
- 50-85-1(4-Methylsalicylic acid)
- 578-36-9(potassium salicylate)
- 303-07-1(2,6-Dihydroxybenzoic acid)
- 69-72-7(Salicylic acid)
- 92-70-6(3-Hydroxy-2-naphthoic acid)
- 89-56-5(5-Methylsalicylic acid)
- 490-79-9(2,5-Dihydroxybenzoic acid)
- 83-30-7(2,4,6-Trihydroxybenzoic acid)
- 83-40-9(3-Methylsalicylic acid)
- 89-86-1(2,4-Dihydroxybenzoic acid)
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:86-48-6)1-Hydroxy-2-naphthoic acid

순결:99.9%
재다:200kg
가격 ($):문의
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-48-6)1-Hydroxy-2-naphthoic acid

순결:98%
재다:Company Customization
가격 ($):문의